molecular formula C10H9N3O B12888882 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12888882
M. Wt: 187.20 g/mol
InChI Key: KQVYMCOWDMJNFF-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a pyridin-2-yl group at the 3-position. Its molecular formula is C₁₁H₁₁N₃O, with a molar mass of 201.22 g/mol . Synthesis typically involves reactions of 3-methylisoxazol-5-amine with halogenated ketones or alkynes under basic conditions, as demonstrated in the preparation of structurally related pyrrolo[3,2-d]isoxazole derivatives .

Initial studies highlight its cytotoxic efficacy against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, with IC₅₀ values comparable to 5-fluorouracil but with reduced toxicity toward normal lung fibroblasts (WI-38) . This selectivity suggests a promising therapeutic window.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C10H9N3O/c1-2-5-11-8(3-1)9-7-4-6-12-10(7)14-13-9/h1-3,5,12H,4,6H2

InChI Key

KQVYMCOWDMJNFF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are popular due to their versatility and efficiency.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For instance, the use of gold chloride (AuCl3) as a catalyst has been reported to produce substituted isoxazoles with high efficiency . Microwave-assisted synthesis is another method that has been explored for its potential to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Findings :

  • The pyridin-2-yl group in the target compound enhances selectivity for cancer cells over normal cells compared to methyl or bromothiophenyl substituents .
  • Bromothiophenyl-substituted derivatives (e.g., CAS 603068-06-0) are prioritized for industrial use due to stability, whereas indol-3-yl analogs may require further biological evaluation .

Comparison with Pyrrolo[3,4-c]isoxazole Derivatives

Structural isomerism in the fused ring system significantly alters bioactivity:

Compound Name Ring System Substituents Key Activity Reference
5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole Pyrrolo[3,4-c]isoxazole 4-Chlorophenyl, isopropyl Fungicidal (plant pathogens)
3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Pyrrolo[3,2-d]isoxazole Pyridin-2-yl Anticancer

Key Findings :

  • The pyrrolo[3,4-c]isoxazole scaffold (e.g., 5-(4-chlorophenyl) derivative) exhibits fungicidal activity due to its planar 8-membered ring and stacking interactions in crystals .
  • In contrast, the pyrrolo[3,2-d]isoxazole framework favors anticancer activity, likely due to enhanced π-π interactions with cellular targets via the pyridinyl group .

Substituent Effects on Enzyme Inhibition

Substituents on isoxazole derivatives modulate interactions with glutathione-dependent enzymes:

Compound Name Substituent Enzyme Inhibition (Type) Inhibitory Potency Reference
3-(4-Bromophenyl)isoxazole 4-Bromophenyl GST (competitive) High (IC₅₀ ≈ 8 µM)
3-(4-Nitrophenyl)isoxazole 4-Nitrophenyl GST (non-competitive) Low
3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Pyridin-2-yl Not directly studied; predicted Moderate (based on structural analogs)

Key Findings :

  • Bulky electron-withdrawing groups (e.g., bromine) enhance competitive inhibition by fitting into enzyme active sites .
  • The pyridin-2-yl group’s basicity and hydrogen-bonding capacity may favor non-competitive inhibition (similar to 3-(4-nitrophenyl)isoxazole), but this requires experimental validation .

Biological Activity

3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound integrates a pyridine and isoxazole moiety, which contributes to its unique chemical properties and biological interactions. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for further pharmacological exploration.

  • Molecular Formula : C10H9N3O
  • Molecular Weight : 187.20 g/mol

The structure of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole allows for various synthetic modifications that can enhance its biological activity. The compound's synthesis typically involves cyclization reactions of appropriate precursors, such as the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds.

Anti-inflammatory Properties

Research indicates that 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole may inhibit enzymes involved in inflammatory pathways. In vitro studies have shown that it can modulate cytokine production and reduce inflammation markers in cell cultures. The compound's ability to interact with specific molecular targets within biological systems suggests a mechanism that could be harnessed for therapeutic applications in inflammatory diseases .

Anticancer Activity

A significant area of investigation has focused on the anticancer properties of this compound. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3). The following table summarizes the IC50 values of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole compared to standard anticancer agents:

CompoundCell LineIC50 (µM)Comparison Standard
3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazoleHCT-1166.35-Fluorouracil (5.2)
PC38.0
Other derivativesHCT-1164.4 - 18.1
PC38.0 - 18.0

The compound demonstrated lower toxicity against normal cells (WI-38), indicating its potential for selective targeting of cancer cells while minimizing side effects associated with conventional chemotherapy .

Antimicrobial Activity

Preliminary studies also suggest that 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains in vitro, although further research is needed to elucidate the specific mechanisms and efficacy against various pathogens .

Case Studies

In a recent study involving a series of synthesized derivatives based on the pyrrolo[3,2-d]isoxazole framework, several compounds exhibited notable anticancer activity with IC50 values significantly lower than those of established chemotherapeutic agents. For instance, compounds derived from this scaffold were tested against HCT-116 and PC3 cell lines and showed promising results in terms of selective cytotoxicity and lower toxicity profiles compared to traditional treatments like 5-fluorouracil .

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